molecular formula C15H10N2O2S B2946029 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid CAS No. 1225963-57-4

4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid

Cat. No.: B2946029
CAS No.: 1225963-57-4
M. Wt: 282.32
InChI Key: XIUFXYLUJWNFRF-UHFFFAOYSA-N
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Description

“4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C15H10N2O2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl group (C6H5-), a pyridyl group (C5H4N-), a thiazole ring, and a carboxylic acid group (-COOH) . The SMILES string representation of the molecule is O=C(O)C1=C(C2=CC=CC=C2)N=C(C3=CC=NC=C3)S1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 282.32 . The compound’s InChI key is XIUFXYLUJWNFRF-UHFFFAOYSA-N .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

As for future directions, more research is needed to understand the synthesis, chemical reactions, and mechanism of action of “4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid”. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could potentially be explored for various applications in the field of medicinal chemistry.

Properties

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFXYLUJWNFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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